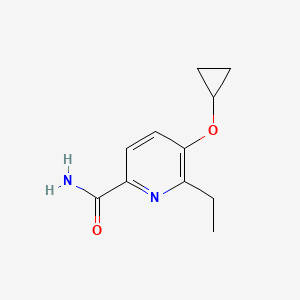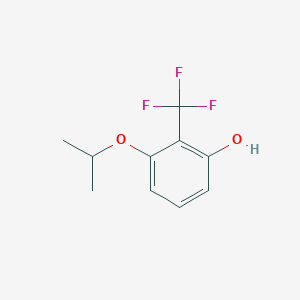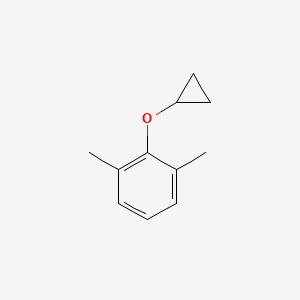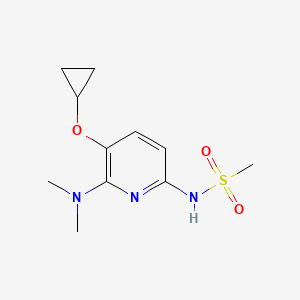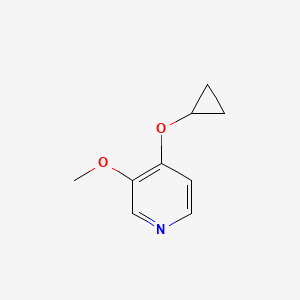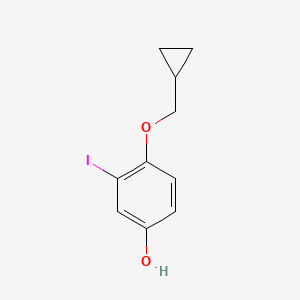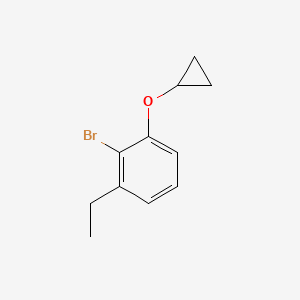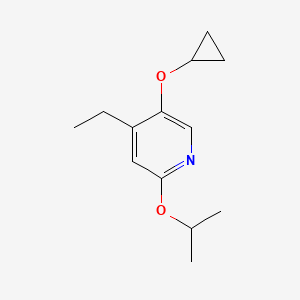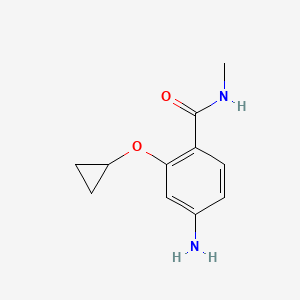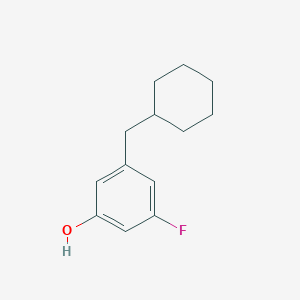
3-(Cyclohexylmethyl)-5-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylmethyl)-5-fluorophenol: is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethyl)-5-fluorophenol typically involves the following steps:
Formation of the Cyclohexylmethyl Group: This can be achieved through the alkylation of cyclohexane with a suitable alkyl halide under acidic conditions.
Introduction of the Fluorine Atom: The fluorination of the phenol ring can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reaction: The final step involves coupling the cyclohexylmethyl group with the fluorinated phenol using a suitable catalyst, such as palladium, under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(Cyclohexylmethyl)-5-fluorophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a cyclohexylmethyl-5-fluoro-cyclohexanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexylmethyl-5-fluoroquinone.
Reduction: Formation of cyclohexylmethyl-5-fluoro-cyclohexanol.
Substitution: Formation of substituted phenols with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Cyclohexylmethyl)-5-fluorophenol is used as a building block in organic synthesis, particularly in the development of new materials and polymers with unique properties.
Biology: In biological research, this compound can be used as a probe to study the interactions of phenolic compounds with biological macromolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylmethyl)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclohexylmethyl group provides hydrophobic interactions. The fluorine atom can enhance the compound’s binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
- 3-(Cyclohexylmethyl)-4-fluorophenol
- 3-(Cyclohexylmethyl)-6-fluorophenol
- 3-(Cyclohexylmethyl)-5-chlorophenol
Uniqueness: 3-(Cyclohexylmethyl)-5-fluorophenol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclohexylmethyl group also imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H17FO |
|---|---|
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
3-(cyclohexylmethyl)-5-fluorophenol |
InChI |
InChI=1S/C13H17FO/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h7-10,15H,1-6H2 |
InChI-Schlüssel |
LPYNYQJLUANQFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2=CC(=CC(=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


